4,4'-Bis(diethylamino)benzophenone

描述

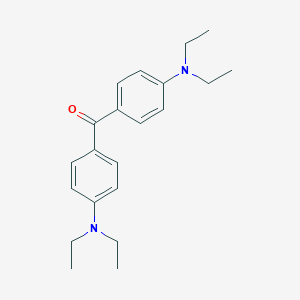

4,4’-Bis(diethylamino)benzophenone, also known as Michler’s ethyl ketone, is an organic compound with the molecular formula C₂₁H₂₈N₂O. It is a benzophenone derivative characterized by the presence of two diethylamino groups attached to the benzene rings. This compound is widely used in various scientific and industrial applications due to its unique chemical properties .

准备方法

Synthetic Routes and Reaction Conditions: 4,4’-Bis(diethylamino)benzophenone can be synthesized through the reaction of N,N-diethyl aniline with phosgene. Another method involves the oxidation of N,N-diethyl aniline . The reaction typically requires controlled conditions to ensure the desired product’s purity and yield.

Industrial Production Methods: In industrial settings, the synthesis of 4,4’-Bis(diethylamino)benzophenone is often carried out in large-scale reactors with precise temperature and pressure controls. The use of catalysts and solvents can enhance the reaction efficiency and product quality .

化学反应分析

Types of Reactions: 4,4’-Bis(diethylamino)benzophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The diethylamino groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction can produce alcohols .

科学研究应用

4,4’-Bis(diethylamino)benzophenone has a wide range of applications in scientific research:

作用机制

The mechanism of action of 4,4’-Bis(diethylamino)benzophenone involves its ability to absorb ultraviolet (UV) light and generate free radicals. These radicals initiate polymerization reactions by abstracting hydrogen atoms from monomers, leading to the formation of polymer chains . The compound’s photoreactivity is attributed to its ketone and amine functional groups, which facilitate the absorption of UV light and subsequent radical generation .

相似化合物的比较

4,4’-Bis(dimethylamino)benzophenone: Similar in structure but with dimethylamino groups instead of diethylamino groups.

Michler’s ketone: Another benzophenone derivative with similar photoinitiating properties.

Uniqueness: 4,4’-Bis(diethylamino)benzophenone is unique due to its specific diethylamino groups, which enhance its solubility and photoreactivity compared to similar compounds. This makes it particularly effective in applications requiring high UV absorption and radical generation .

生物活性

4,4'-Bis(diethylamino)benzophenone (DEABP) is a well-studied compound known for its diverse biological activities and applications in photopolymerization processes. This article delves into the biological activity of DEABP, focusing on its mechanisms, applications in polymerization, and potential toxicity.

DEABP is a benzophenone derivative characterized by two diethylamino groups attached to the benzene rings. Its structure can be represented as follows:

The compound exhibits significant light absorption properties, particularly in the ultraviolet (UV) range, making it effective as a photoinitiator in various chemical reactions.

Photoinitiation and Polymerization

DEABP acts as a photoinitiator in the polymerization of dimethacrylate monomers. Research indicates that it can initiate polymerization effectively under UV light, specifically at a wavelength of approximately 365 nm. However, its efficiency diminishes in thick sections due to rapid photobleaching and light attenuation, which reduces the rate of polymerization and monomer conversion .

Table 1: Photopolymerization Efficiency of DEABP

| Parameter | Value |

|---|---|

| Maximum Absorption Wavelength | 365 nm |

| Polymerization Rate | Slow in thick sections |

| Degree of Conversion (DC) | Higher with DEABP present |

| Initial Polymerization Velocity | Faster with DEABP |

Dental Applications

In dental applications, DEABP has been studied as a co-initiator in light-cured resins for 3D printing. A study showed that incorporating DEABP significantly enhanced the degree of conversion (DC) of the resin compared to systems without it. The results indicated that specimens containing DEABP exhibited higher DC values at all measured time points, suggesting its potential as an efficient photoinitiator in dental materials .

Case Study: Dental Resin Polymerization

- Objective : To evaluate the effects of DEABP on the polymerization of dental resins.

- Methodology : Cylindrical specimens were fabricated using bisphenol A glycerolate dimethacrylate (BisGMA), with varying concentrations of DEABP. The specimens were exposed to LED light sources at different intervals.

- Results : The addition of DEABP resulted in significantly higher DC values and faster initial polymerization rates (p < .001), indicating improved performance in dental applications.

Toxicity and Safety Profile

While DEABP is effective as a photoinitiator, its safety profile requires careful consideration. The compound has been associated with potential toxicity; thus, studies have been conducted to assess its safety in various applications.

属性

IUPAC Name |

bis[4-(diethylamino)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O/c1-5-22(6-2)19-13-9-17(10-14-19)21(24)18-11-15-20(16-12-18)23(7-3)8-4/h9-16H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYHBFRJRBHMIQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)N(CC)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7059014 | |

| Record name | Methanone, bis[4-(diethylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

NKRA; Other Solid | |

| Record name | Methanone, bis[4-(diethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

90-93-7 | |

| Record name | 4,4-Bis(diethylamino)benzophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90-93-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methanone, bis(4-(diethylamino)phenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000090937 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Bis(diethylamino)benzophenone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36365 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanone, bis[4-(diethylamino)phenyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methanone, bis[4-(diethylamino)phenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7059014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-bis(diethylamino)benzophenone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.842 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of 4,4'-Bis(diethylamino)benzophenone (Michler's ethyl ketone) is C21H28N2O, and its molecular weight is 324.46 g/mol. []

A: Yes, studies have used various spectroscopic techniques to characterize this compound. These include UV/Vis spectroscopy to study its solvatochromic properties, [] FTIR to analyze its presence in polymer matrices, [, ] and 1H NMR for structural confirmation. []

A: Research has shown that incorporating this compound as a functional group into polybutadienes significantly alters their rheological behavior. [] This modification influences the polymers' viscoelastic properties, making them suitable for applications requiring specific mechanical characteristics. []

A: Yes, studies have successfully incorporated this compound as a photoinitiator in the fabrication of three-dimensional biodegradable structures using a triblock copolymer containing poly(ε-caprolactone-co-trimethylene carbonate) and poly(ethylene glycol). [, ]

A: this compound serves as an effective photoinitiator in various polymerization reactions. It has been successfully utilized in the photopolymerization of acrylates in PMMA films, demonstrating enhanced polymerization rates when combined with specific sulfonium borate initiators. []

A: Research focusing on benzophenone derivatives as visible-light photoinitiators found that the number of ketone units and the position of diphenylamine electron-donating groups significantly affect their photochemical behavior. [] Introducing diketone units and modifying the substitution pattern from para to meta led to a red-shift in absorption maxima and enhanced molar extinction coefficients, ultimately improving their efficiency as photoinitiators. []

A: Studies have shown that incorporating specific donor groups onto the benzophenone backbone significantly influences the photochemical properties of the resulting derivatives. For instance, replacing the dimethylamino groups in Michler's ketone with piperidine, morpholine, or piperazine rings alters the solvatochromic behavior and UV/Vis absorption characteristics, which directly impacts their performance as photoinitiators. []

A: While this compound oxime (EMKO) coatings demonstrate the ability to detect methanesulfonyl chloride vapor at low concentrations when immobilized on silica supports, their stability is limited to less than one day at 25°C. [] This highlights the need for further research into enhancing the long-term stability of these sensing coatings for practical applications.

A: Researchers employ various analytical techniques to detect and quantify this compound. These include high-performance liquid chromatography with diode array detection (HPLC-DAD) for analyzing its presence in food packaging materials, [] gas chromatography coupled with mass spectrometry (GC-MS) for confirmation and migration studies, [, ] and ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) for accurate quantification in complex matrices like Tenax®. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。